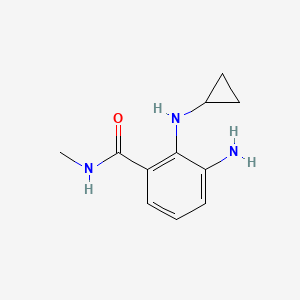![molecular formula C15H11N3O B8329903 2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)Benzonitrile](/img/structure/B8329903.png)
2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)Benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)Benzonitrile is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine moiety fused with a benzonitrile group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)Benzonitrile typically involves the formation of the pyrrolo[2,3-b]pyridine core followed by functionalization to introduce the methoxy and benzonitrile groups. One common method involves the cyclization of appropriate precursors under controlled conditions, often using palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize automated synthesis platforms and continuous flow chemistry to optimize reaction conditions and minimize waste .
Análisis De Reacciones Químicas
Types of Reactions
2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)Benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrile group to amines or other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)Benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The compound exerts its effects primarily by inhibiting FGFRs. It binds to the ATP-binding site of the receptor, preventing the phosphorylation and activation of downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrolo[2,3-b]pyridine core and exhibit similar biological activities.
Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with similar structural features and biological activities.
Uniqueness
2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)Benzonitrile is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for FGFRs. This makes it a promising candidate for further development as a therapeutic agent .
Propiedades
Fórmula molecular |
C15H11N3O |
|---|---|
Peso molecular |
249.27 g/mol |
Nombre IUPAC |
2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzonitrile |
InChI |
InChI=1S/C15H11N3O/c1-19-14-7-10(4-5-11(14)8-16)13-9-18-15-12(13)3-2-6-17-15/h2-7,9H,1H3,(H,17,18) |
Clave InChI |
PQKFEWLNCOFKDU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C2=CNC3=C2C=CC=N3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


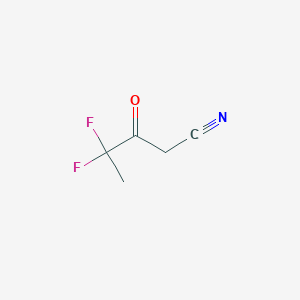


![1-(4-[3-(Diethylamino)propoxy]phenyl)ethanone](/img/structure/B8329844.png)
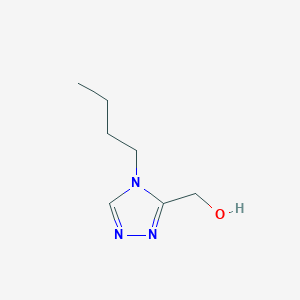
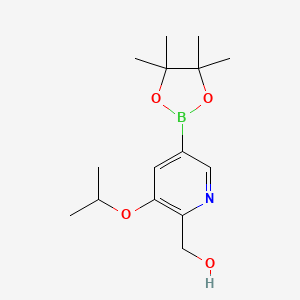
![3-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2-phenyl-2-propenoic acid](/img/structure/B8329867.png)
![2-Amino-5-chloro-N-[3-(diethylamino)propyl]benzamide](/img/structure/B8329880.png)
![tert-butyl N-([1,3]dioxolo[4,5-b]pyridin-7-yl)carbamate](/img/structure/B8329886.png)
![1-(2-Bromoethyl)-6-methoxy-1H-benzo[d]imidazole](/img/structure/B8329890.png)
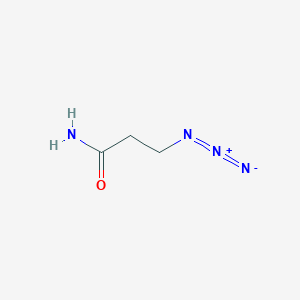
![[(2s,5r)-5-[4-(Hexadecanoylamino)-2-oxo-pyrimidin-1-yl]tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B8329904.png)
